Methyl 2-(6-methoxy-1H-indol-3-YL)acetate

Choline Acetyltransferase Enzyme Inhibition Neuroscience

Choose Methyl 2-(6-methoxy-1H-indol-3-yl)acetate (CAS 123380‑87‑0) for unmatched potency in cholinergic research. Its low nanomolar ChAT inhibition (IC50 2.80–5.40 nM) and optimized LogP of 1.892 make it the superior methyl ester for CNS‑penetrant discovery, unlike generic indole‑3‑acetic acid analogs. Backed by authenticated 1H NMR & GC‑MS spectra, this 97%‑pure intermediate eliminates misidentification risks. Ideal for agrochemical auxin‑based synthesis. Request a quote now.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 123380-87-0
Cat. No. B168975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-methoxy-1H-indol-3-YL)acetate
CAS123380-87-0
Synonyms1H-Indole-3-acetic acid, 6-Methoxy-, Methyl ester
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CC(=O)OC
InChIInChI=1S/C12H13NO3/c1-15-9-3-4-10-8(5-12(14)16-2)7-13-11(10)6-9/h3-4,6-7,13H,5H2,1-2H3
InChIKeyKKNFZZBGRBWCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-methoxy-1H-indol-3-YL)acetate (CAS 123380-87-0) Procurement Guide: Chemical Identity and Core Characteristics


Methyl 2-(6-methoxy-1H-indol-3-yl)acetate (CAS 123380-87-0), also known as Methyl 6-methoxy-1H-indole-3-acetate, is a synthetic indole derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . The compound is characterized by an indole core substituted with a methoxy group at the 6-position and a methyl acetate moiety at the 3-position. It typically exists as a white to off-white crystalline solid, soluble in organic solvents such as ethanol and chloroform, but exhibits limited aqueous solubility . As a methyl ester derivative of 6-methoxyindole-3-acetic acid, this compound serves as a key intermediate in synthetic chemistry and is studied for its distinct biological activity profile, including enzyme inhibition and plant growth regulatory properties [1].

Why Methyl 2-(6-methoxy-1H-indol-3-YL)acetate Cannot Be Generically Substituted: Key Differentiation Drivers for Informed Procurement


Generic substitution of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate with closely related indole-3-acetic acid analogs is not scientifically justified due to critical differences in both physicochemical and biological properties. The methyl ester functional group confers increased lipophilicity (calculated LogP 1.892) compared to the free carboxylic acid (e.g., 6-Methoxyindole-3-acetic acid, CAS 103986-22-7) , directly impacting membrane permeability and biological compartmentalization. Furthermore, the presence of the 6-methoxy substituent, in contrast to other positional isomers (e.g., 5-methoxyindole-3-acetic acid), has been shown to significantly alter the potency and selectivity profile of enzyme inhibition [1]. These structural nuances translate into non-interchangeable performance characteristics in specific assays and applications, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide: Methyl 2-(6-methoxy-1H-indol-3-YL)acetate vs. Closest Analogs


Potent Choline Acetyltransferase (ChAT) Inhibition: A Differentiated Target Engagement Profile

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate demonstrates potent inhibitory activity against rat choline acetyltransferase (ChAT), with reported IC50 values of 5.40 nM and 2.80 nM [1]. This specific activity profile distinguishes it from other indole-3-acetic acid derivatives, such as the parent acid 6-methoxyindole-3-acetic acid (CAS 103986-22-7), for which no comparable ChAT inhibition data are available, and from other common enzyme targets like acetylcholinesterase (AChE) where indole derivatives exhibit a wide range of potencies (IC50 from 1-4900 nM) [2]. The low nanomolar potency for ChAT suggests a specific interaction that may not be replicated by simple structural analogs.

Choline Acetyltransferase Enzyme Inhibition Neuroscience Medicinal Chemistry

Enhanced Lipophilicity Compared to Carboxylic Acid Analog: Implication for Bioavailability

The calculated LogP for Methyl 2-(6-methoxy-1H-indol-3-yl)acetate is 1.892 . This value indicates significantly higher lipophilicity compared to its direct carboxylic acid analog, 6-Methoxyindole-3-acetic acid (CAS 103986-22-7), which, while a specific calculated LogP is not widely reported, is expected to be substantially lower due to the polar carboxylic acid moiety . This increase in LogP of over an order of magnitude (from an estimated <0.5 to 1.892) is a critical factor governing membrane permeability and oral bioavailability potential, a key differentiator in drug discovery workflows.

Lipophilicity Drug Design ADME Physicochemical Properties

Structural Confirmation via Spectral Data: Ensuring Identity for Reproducible Research

The compound's identity is definitively established by 1H NMR and GC-MS spectra, which are cataloged in the Wiley SpectraBase database [1]. This level of spectral characterization provides a verifiable fingerprint for compound authentication and purity assessment. In contrast, many less-characterized indole analogs or those from generic suppliers may lack publicly available reference spectra, increasing the risk of misidentification or procurement of incorrect isomers (e.g., 5-methoxyindole-3-acetic acid methyl ester, CAS 98081-83-5) .

Analytical Chemistry Quality Control Spectral Database NMR GC-MS

Role as a Plant Growth Regulator Intermediate: Differentiation by Function

Methyl 2-(6-methoxy-1H-indol-3-yl)acetate is recognized as a key synthetic intermediate for plant growth regulators, owing to its structural similarity to the phytohormone indole-3-acetic acid (IAA) . While its free acid analog, 6-Methoxyindole-3-acetic acid, also functions in this role, the methyl ester offers distinct synthetic utility. The presence of a side chain α-methoxy group in the arylacetate series, as noted in studies of similar esters, has been shown to increase translocation in plants in a very striking manner [1]. This suggests the ester form may be a preferred prodrug or active form for certain agricultural applications.

Plant Growth Regulation Agrochemical Synthetic Intermediate Auxin

Optimal Application Scenarios for Methyl 2-(6-methoxy-1H-indol-3-YL)acetate Based on Verified Differentiation Evidence


Neuroscience Research: Investigating Cholinergic Signaling Pathways

This compound is ideally suited for in vitro studies focusing on choline acetyltransferase (ChAT) inhibition, as supported by its low nanomolar IC50 values (2.80-5.40 nM) [1]. Its potent and specific activity against this target, in contrast to the broad activity range of indole derivatives on AChE, makes it a valuable tool for dissecting cholinergic neurotransmission mechanisms.

Medicinal Chemistry: Lead Optimization for CNS-Penetrant Candidates

The calculated LogP of 1.892 positions this methyl ester as a superior starting point for designing CNS-penetrant molecules compared to its more polar, free acid analog. Its enhanced lipophilicity profile is a quantifiable advantage for medicinal chemists aiming to improve blood-brain barrier permeability.

Analytical Chemistry and Quality Control: Compound Identification and Authentication

The availability of authenticated 1H NMR and GC-MS spectra in the Wiley SpectraBase database [2] makes this compound a reliable standard for analytical method development, compound library verification, and purity assessment, reducing the risk of misidentification associated with less-characterized isomers.

Agrochemical Research: Development of Novel Plant Growth Regulators

As a key intermediate and potential prodrug, this compound is a strategic procurement choice for agrochemical synthesis programs. Its structural basis in auxin biology , combined with the documented property of α-methoxy esters to enhance plant translocation [3], supports its use in developing next-generation plant growth regulators with improved uptake characteristics.

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